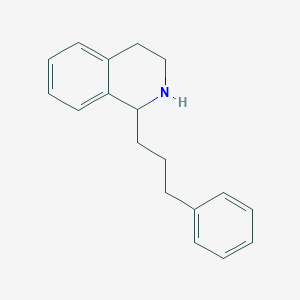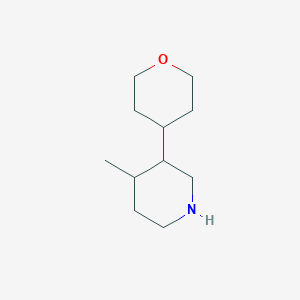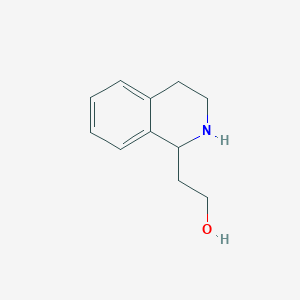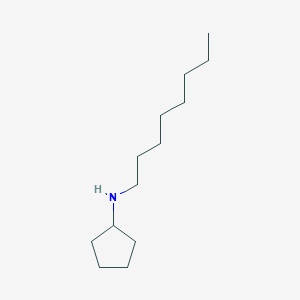![molecular formula C8H11N3O3 B13241013 Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13241013.png)
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with a complex structure that includes a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines. The reaction can be carried out under various conditions, including:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Applications De Recherche Scientifique
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- Ethyl 2-(methylamino)acetate
- 2-(methylamino)ethyl acetate
Uniqueness
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific structure, which includes a methylamino group and a pyrimidine ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C8H11N3O3/c1-9-8-10-4-5(7(13)11-8)3-6(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11,13) |
Clé InChI |
XOUMAIZCAAQKJG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C(=O)N1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine](/img/structure/B13240979.png)





![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)

